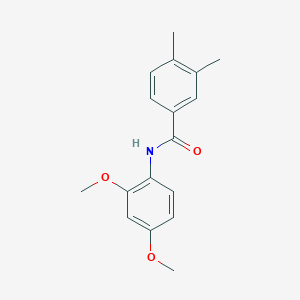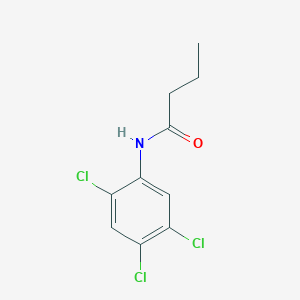
N-(2,4,5-trichlorophenyl)butanamide
Descripción general
Descripción
N-(2,4,5-trichlorophenyl)butanamide, commonly known as Triclabendazole, is a synthetic compound that belongs to the benzimidazole family. It is a potent anti-parasitic drug that is widely used to treat fascioliasis, a parasitic disease caused by liver flukes. Triclabendazole has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Applications
Tyrosinase and Melanin Inhibition : N-(substituted-phenyl)-butanamides, closely related to N-(2,4,5-trichlorophenyl)butanamide, show significant inhibitory potential against mushroom tyrosinase. These compounds are active in vitro and reduce pigmentation in zebrafish in vivo, indicating potential use in depigmentation drugs (Raza et al., 2019).
Peptide Synthesis : The use of t-butyl 2,4,5-trichlorophenyl carbonate, a derivative, in synthesizing N-t-butoxycarbonyl amino-acids and their esters, highlights its role in peptide synthesis. This process is useful for creating active esters for peptide assembly (Broadbent et al., 1967).
Anticonvulsant Synthesis : A study on Progabide® synthesis, which involves a structure similar to N-(2,4,5-trichlorophenyl)butanamide, for use in pharmacokinetic and metabolism studies, illustrates its application in developing anticonvulsant drugs (Allen & Giffard, 1982).
Pharmacological Research
Dipeptidyl Peptidase IV Inhibitors : Derivatives of N-(2,4,5-trichlorophenyl)butanamide are investigated as dipeptidyl peptidase IV inhibitors, showing potential in reducing blood glucose in diabetes management (Nitta et al., 2012).
Antipathogenic Activity : Thiourea derivatives of N-(2,4,5-trichlorophenyl)butanamide show promising antipathogenic activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential in antimicrobial applications (Limban et al., 2011).
Environmental Applications
Herbicide Metabolism and Degradation : Research on the metabolism of herbicides like 2,4,5-trichlorophenoxyacetic acid in plants shows the presence of 2,4,5-trichlorophenol, a degradation product of compounds similar to N-(2,4,5-trichlorophenyl)butanamide. This is vital for understanding the environmental impact of such herbicides (Fitzgerald et al., 1967).
Toxicity and Safety Studies : Studies on the toxicity and safety of chlorophenoxy herbicides, related to N-(2,4,5-trichlorophenyl)butanamide, are crucial for evaluating their environmental impact and ensuring safe usage (Kenaga, 1975).
Propiedades
IUPAC Name |
N-(2,4,5-trichlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-2-3-10(15)14-9-5-7(12)6(11)4-8(9)13/h4-5H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONFIDIKYZGFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
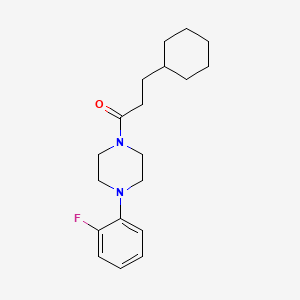
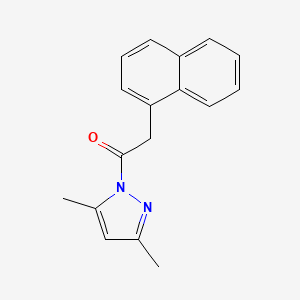
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)
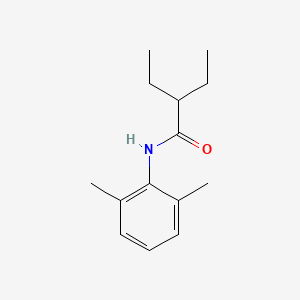
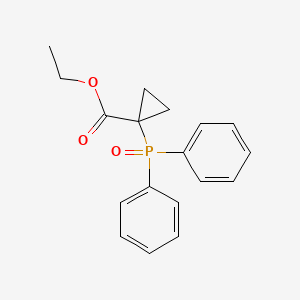
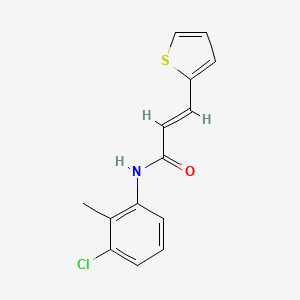
![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)
![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)
![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)
![3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5829549.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5829554.png)
